Cas no 802579-10-8 (2-(chloromethyl)azepane)

2-(chloromethyl)azepane 化学的及び物理的性質
名前と識別子
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- 1H-Azepine, 2-(chloromethyl)hexahydro-
- 2-(chloromethyl)azepane
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- MDL: MFCD19222215
- インチ: 1S/C7H14ClN/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6H2
- InChIKey: VGKYYXUGBFQQMC-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1CCl
2-(chloromethyl)azepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266632-0.5g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-266632-0.1g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-266632-5g |
2-(chloromethyl)azepane |
802579-10-8 | 5g |
$3065.0 | 2023-09-12 | ||
Enamine | EN300-266632-1g |
2-(chloromethyl)azepane |
802579-10-8 | 1g |
$1057.0 | 2023-09-12 | ||
Enamine | EN300-266632-0.25g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Ambeed | A1085042-1g |
2-(Chloromethyl)azepane |
802579-10-8 | 95% | 1g |
$755.0 | 2023-03-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990174-1g |
2-(Chloromethyl)azepane |
802579-10-8 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
Enamine | EN300-266632-10.0g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-266632-2.5g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-266632-5.0g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
2-(chloromethyl)azepane 関連文献
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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3. Book reviews
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
2-(chloromethyl)azepaneに関する追加情報
Professional Introduction to Compound with CAS No. 802579-10-8 and Product Name: 2-(chloromethyl)azepane
The compound identified by the CAS number 802579-10-8 and the product name 2-(chloromethyl)azepane represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This azepane derivative, characterized by a chloromethyl substituent at the 2-position of the azepane ring, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The structural motif of azepane, a seven-membered heterocyclic compound containing nitrogen, provides a stable scaffold that can be modified to develop novel pharmacophores. The presence of the chloromethyl group introduces reactivity that can be exploited for further functionalization, making it a valuable intermediate in drug discovery pipelines.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors that target specific biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The 2-(chloromethyl)azepane structure has been explored as a precursor in the synthesis of molecules that interact with biological targets such as enzymes and receptors. For instance, modifications to this core structure have led to the discovery of compounds with inhibitory activity against kinases and other enzymes implicated in disease progression. The versatility of the chloromethyl group allows for facile introduction of various functional groups, enabling the tuning of physicochemical properties such as solubility, bioavailability, and binding affinity.
One particularly notable application of derivatives related to 2-(chloromethyl)azepane is in the field of immunomodulation. Researchers have leveraged the reactivity of the chloromethyl group to develop compounds that modulate immune responses by interacting with immune cell surface receptors or intracellular signaling pathways. Preclinical studies have demonstrated promising results in models of autoimmune diseases and allergic reactions, where targeted inhibition or activation of specific immune pathways leads to therapeutic benefits. The ability to fine-tune the structure of these compounds has allowed for the identification of lead candidates with improved selectivity and reduced side effects compared to earlier generations of immunomodulatory agents.
The synthesis of 2-(chloromethyl)azepane itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches often involve cyclization reactions followed by functionalization at the 2-position, but modern synthetic strategies have introduced more efficient and sustainable routes. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the azepane ring system with high precision. Additionally, computational methods have played a crucial role in predicting optimal reaction conditions and minimizing byproduct formation. These advancements not only improve yield but also align with green chemistry principles by reducing waste and energy consumption.
The pharmacological evaluation of 2-(chloromethyl)azepane derivatives has revealed several interesting properties that make them attractive for further development. In vitro assays have shown that certain analogs exhibit potent binding to target proteins with submicromolar affinities, indicating strong interaction capabilities. Furthermore, structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how these compounds interact with their biological targets at an atomic level. This detailed understanding is essential for optimizing drug-like properties such as binding kinetics and metabolic stability.
Recent breakthroughs in computational chemistry have further accelerated the discovery process for compounds derived from 2-(chloromethyl)azepane. Machine learning models trained on large datasets of bioactive molecules can predict potential drug candidates based on structural features alone. These models have been particularly effective in identifying novel scaffolds that may not be immediately obvious through traditional medicinal chemistry approaches. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of derivatives and prioritize those most likely to exhibit desired pharmacological effects.
The potential therapeutic applications extend beyond traditional small-molecule drugs to include biologics and peptide-based therapies. The azepane core can be incorporated into larger molecules to enhance stability or improve pharmacokinetic profiles. For instance, peptidomimetics designed around this scaffold have shown promise in preclinical trials for treating neurological disorders by mimicking natural peptide ligands while avoiding their drawbacks such as degradation or immunogenicity issues.
As research continues to evolve, so too do the methods for studying 2-(chloromethyl)azepane derivatives. High-throughput screening (HTS) technologies enable rapid testing of thousands of compounds against biological targets, while CRISPR-Cas9 gene editing techniques allow researchers to create more relevant disease models for testing therapeutic efficacy. These technologies collectively provide a powerful toolkit for exploring how modifications to this core structure can yield novel therapeutics.
The safety profile of 2-(chloromethyl)azepane is another critical consideration during drug development. While preliminary studies suggest that certain derivatives are well-tolerated in animal models, comprehensive toxicological assessments are necessary before human trials can begin. Researchers are employing advanced techniques such as organ-on-a-chip systems to evaluate potential adverse effects on multiple organ systems simultaneously—a more holistic approach than traditional animal testing alone.
In conclusion,2-(chloromethyl)azepane (CAS No. 802579-10-8) represents a versatile scaffold with significant potential for developing novel pharmaceuticals across multiple therapeutic areas including oncology,immunology,and neurology among others .The ongoing research into this compound underscores its importance not only as an intermediate but also as inspiration for future drug discovery endeavors .With continued innovation both synthetic chemists will further refine methodologies allowing access ever more complex derivatives while biologists deepen our understanding biological mechanisms .Together these efforts promise bring forth next generation treatments address unmet medical needs effectively efficiently .
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